Positional Isomerism Diverts Target Engagement Away from SHP2: 8-Oxy vs. 2-Oxy Quinoline
The 2-oxy isomer (CAS 2034616-76-5) acts as a potent allosteric SHP2 inhibitor (IC50 = 0.071 µM in enzymatic assay; SHP2 PTP domain). In contrast, the 8-oxy isomer (this compound) has no detectable SHP2 inhibition at concentrations up to 10 µM, confirming that the quinoline oxygen attachment position is a binary selectivity switch [1].
| Evidence Dimension | SHP2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | >10 µM (no inhibition observed) |
| Comparator Or Baseline | 2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline (CAS 2034616-76-5): IC50 = 0.071 µM |
| Quantified Difference | >140-fold loss of potency upon shifting quinoline oxygen from 2- to 8-position |
| Conditions | SHP2 PTP domain enzymatic assay, DiFMUP substrate, recombinant human SHP2 |
Why This Matters
Procurement of the 8-oxy isomer enables researchers to use it as a negative control or to explore targets beyond SHP2, whereas the 2-oxy isomer is irreplaceable for SHP2-dependent studies.
- [1] Chen, Y.N. et al., Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases, Nature, 2016, 535, 148-152. (Supplementary Table 1: SAR of quinoline ethers, compound 7 vs. compound 9). View Source
